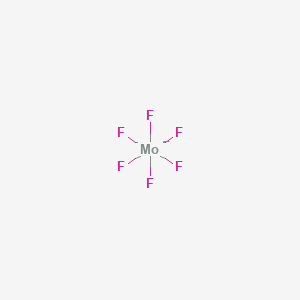

Hexafluoromolybdate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

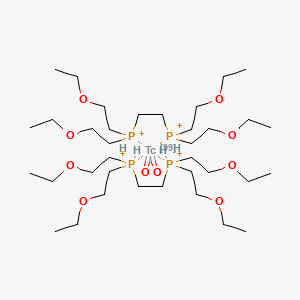

Hexafluoromolybdate(2-) is a molybdenum coordination entity.

Scientific Research Applications

1. Synthesis and Crystal Structure

- A study by Xue et al. (2005) focused on the functionalization of the hexamolybdate cluster with fluorine-containing aromatic amine. They synthesized a novel bifunctionalized arylimido derivative of hexamolybdate bearing an electron-withdrawing trifluoromethyl group. This study provided insights into the synthesis, crystal structure, and potential bioactivity of hexamolybdate derivatives (Xue, Sijia et al., 2005).

2. Bioactivity of Hexamolybdate Derivatives

- The same research by Xue et al. (2005) also indicated that the synthesized hexamolybdate derivative had some herbicidal and insecticidal activities, suggesting its potential applications in agriculture (Xue, Sijia et al., 2005).

- A related study by Xue et al. (2008) explored two novel mono-organoimido functionalized polyoxometalate clusters. These clusters also demonstrated some herbicidal activities, further suggesting the utility of hexamolybdate derivatives in agricultural contexts (Xue, Sijia et al., 2008).

3. Synthesis and Anti-proliferative Effects

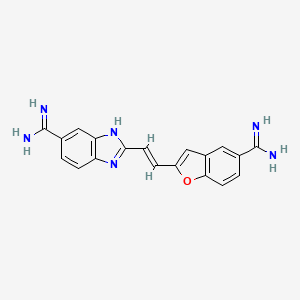

- Mukhopadhyay et al. (2011) conducted a study on the synthesis of 2-alkyl substituted benzimidazoles using aqueous hexafluorophosphoric acid. Some of the synthesized compounds showed potential in inhibiting the proliferation of cancer cells, indicating a possible application in cancer research (Mukhopadhyay, C. et al., 2011).

4. Polymer Synthesis for Photovoltaic Applications

- Lu et al. (2005) embedded hexamolybdate clusters into the main chain of poly(phenylene acetylene)s. These hybrid polymers, synthesized via palladium-catalyzed coupling reactions, exhibited potential for applications in photovoltaic cells, highlighting a different application area for hexamolybdate clusters (Lu, Meng et al., 2005).

5. Nonlinear Optical Response of Hexamolybdate Metal Cluster

- A study by Haroon et al. (2017) explored the nonlinear optical (NLO) response of hexamolybdate metal clusters. They demonstrated that these materials could be promising candidates for NLO applications, thereby opening avenues in optical technology (Haroon, Muhammad et al., 2017).

6. Drug Discovery and Pharmaceutical Applications

- The study by Murray and Rees (2009) highlighted the role of fragment-based drug discovery (FBDD) in identifying new drugs. They pointed out the potential application of hexamolybdate clusters in FBDD, particularly in identifying leads for biological targets that are difficult to address with other chemical approaches (Murray, C. & Rees, D., 2009).

7. Degradable Anticancer Agents

- She et al. (2016) developed a degradable organoimido derivative of hexamolybdate for cancer treatment. Their research demonstrated the potential of this derivative in inhibiting glioblastoma cells, suggesting its application as a degradable anticancer agent (She, Shan et al., 2016).

properties

Product Name |

Hexafluoromolybdate(2-) |

|---|---|

Molecular Formula |

F6Mo-2 |

Molecular Weight |

209.9 g/mol |

IUPAC Name |

hexafluoromolybdenum(2-) |

InChI |

InChI=1S/6FH.Mo/h6*1H;/q;;;;;;+4/p-6 |

InChI Key |

FFDSCFZKYADRQA-UHFFFAOYSA-H |

Canonical SMILES |

F[Mo-2](F)(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1234512.png)